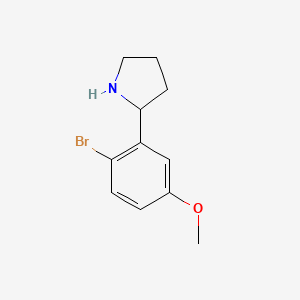

2-(2-Bromo-5-methoxyphenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-14-8-4-5-10(12)9(7-8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIHSRFFFWVFRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Bromo 5 Methoxyphenyl Pyrrolidine and Analogues

Strategies for Pyrrolidine (B122466) Ring Construction

The efficient construction of the pyrrolidine ring, particularly with control over stereochemistry, is a central theme in modern organic synthesis. A variety of powerful methods have been developed, ranging from asymmetric approaches to cycloaddition strategies.

Asymmetric Synthesis Approaches to Substituted Pyrrolidines

Achieving enantiopure substituted pyrrolidines is crucial for their application in pharmaceuticals. Several asymmetric strategies have been developed to this end.

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. nih.gov This approach is particularly relevant for the synthesis of chiral 2-arylpyrrolidines. nih.govwhiterose.ac.uk In a typical kinetic resolution, one enantiomer of the racemic pyrrolidine reacts faster to form a new product, leaving the unreacted starting material enriched in the other enantiomer. nih.gov

For instance, the kinetic resolution of N-tert-butoxycarbonyl (Boc) protected 2-arylindolines, which are structurally analogous to 2-arylpyrrolidines, has been achieved with high enantiomer ratios. nih.gov This is accomplished by deprotonation with n-butyllithium in the presence of the chiral ligand sparteine, followed by quenching with an electrophile. nih.gov A similar strategy could be envisioned for a racemic mixture of 2-(2-Bromo-5-methoxyphenyl)pyrrolidine.

Enzymatic methods also offer a mild and highly selective avenue for kinetic resolution. whiterose.ac.uk Biocatalytic approaches, such as enzyme-catalyzed hydrolysis or acetylation, can resolve racemic pyrrolidines with high efficiency, although the substrate scope of individual enzymes can be limited. whiterose.ac.uk

Table 1: Comparison of Kinetic Resolution Techniques for Pyrrolidine Synthesis

| Methodology | Advantages | Disadvantages | Potential Applicability to Target |

| Chiral Ligand-Based Deprotonation | High enantioselectivity for aryl-substituted heterocycles. nih.gov | Requires stoichiometric chiral ligands; cryogenic temperatures often necessary. | High; demonstrated for analogous 2-arylindolines. nih.gov |

| Enzymatic Resolution | Mild reaction conditions; high selectivity. whiterose.ac.uk | Substrate specificity can be narrow. whiterose.ac.uk | Moderate; would require screening for a suitable enzyme. |

Ring-closing enyne metathesis (RCEYM) has emerged as a robust and atom-economical method for constructing cyclic compounds, including chiral pyrrolidines. organic-chemistry.org This reaction, typically catalyzed by ruthenium or molybdenum carbene complexes, involves the intramolecular cyclization of a substrate containing both an alkene and an alkyne. organic-chemistry.orgnih.gov The process yields a cyclic diene, which can be further functionalized. organic-chemistry.org

The synthesis of a variety of new pyrrolidine derivatives has been achieved in good yields from enyne substrates containing a basic or nucleophilic nitrogen atom under mild conditions, often without the need for ethylene (B1197577) gas. organic-chemistry.org The choice of catalyst, such as first or second-generation Grubbs catalysts, can influence the reaction time and efficiency. organic-chemistry.org While steric hindrance or strong electron-donating groups can sometimes impede the reaction, the methodology is broadly applicable. organic-chemistry.org The synthesis of functionalized proline-derived azabicycloalkane amino acids has been accomplished using a direct RCEYM of dipeptide precursors. unimi.it

Intramolecular carbolithiation offers a powerful route for the stereoselective synthesis of substituted pyrrolidines. This method involves the cyclization of an organolithium species onto a tethered unsaturated bond. Tin-lithium exchange can be used to generate α-amino-organolithium species that undergo anionic cyclization onto allylic ethers to produce 3-alkenylpyrrolidines. rsc.org

Enantioselective intramolecular carbolithiation has been successfully applied to the synthesis of 3-substituted indolines, which are benzo-fused analogues of pyrrolidines. This was achieved through the cycloisomerization of achiral N-allyl-2-bromoanilines using tert-butyllithium (B1211817) in the presence of the chiral ligand (−)-sparteine. nih.gov Given the structural similarity, this approach holds significant potential for the asymmetric synthesis of this compound, where the bromoaniline precursor is conceptually related to the target molecule's substituted phenyl ring.

Recent advances in biocatalysis have enabled the asymmetric synthesis of chiral pyrrolidines through intramolecular C(sp³)–H amination. Engineered enzymes, particularly transaminases, have been employed for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines starting from ω-chloroketones. acs.org This biocatalytic approach has been successfully applied to synthesize (R)-2-(p-chlorophenyl)pyrrolidine on a preparative scale with high isolated yield and excellent enantiomeric excess. acs.org

This strategy offers a green and efficient alternative to traditional metal-catalyzed methods. acs.org The use of either (R)- or (S)-selective transaminases allows access to both enantiomers of the target cyclic amine. acs.org The applicability of this method to a range of substituted aryl ketones suggests its potential for the synthesis of enantiopure this compound.

Cycloaddition and Annulation Strategies

Cycloaddition and annulation reactions are highly efficient methods for constructing multisubstituted pyrrolidines, valued for their atom economy and stereoselectivity. rsc.org These strategies involve the formation of the pyrrolidine ring through the reaction of two or more components that together provide the atoms for the new ring.

One of the most common approaches is the [3+2] cycloaddition, often involving azomethine ylides as the three-atom component reacting with a dipolarophile. mdpi.com These reactions can be highly stereoselective, allowing for the creation of multiple stereocenters in a single step.

Annulation strategies, which involve the formation of a new ring onto a pre-existing structure, are also powerful. Tunable [3+2] and [4+2] annulation protocols have been developed for the synthesis of pyrrolidines and piperidines. nih.govrsc.org These methods can be controlled to favor one ring size over the other by adjusting reaction conditions such as the halogenating reagent, concentration, and solvent, which influences whether the reaction proceeds through a radical or polar pathway. nih.gov For example, the reaction of styrene (B11656) with an allylsulfonamide can be directed to form either a pyrrolidine or a piperidine (B6355638) product. nih.gov

N-Heterocyclization of Primary Amines and Amino Alcohols

The direct cyclization of primary amines and amino alcohols represents an atom-economical approach to the synthesis of N-heterocycles, including pyrrolidines. organic-chemistry.org

One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by transition metal complexes such as those of iridium or ruthenium. organic-chemistry.org This "borrowing hydrogen" methodology proceeds without the need for pre-activation of the hydroxyl groups and generates water as the only byproduct. A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields using this approach. organic-chemistry.org

Similarly, amino alcohols can be cyclized to form pyrrolidines. This can be achieved through a one-pot process involving chlorination of the amino alcohol with thionyl chloride, followed by intramolecular cyclization. organic-chemistry.org This method avoids the classical multi-step sequence of N-protection, O-activation, cyclization, and deprotection. organic-chemistry.org Conjugate additions of amino alcohols to vinyl sulfones, followed by a sequence of N-benzylation, chlorination, and intramolecular alkylation, also provide a route to substituted pyrrolidines. nih.gov

Introduction and Functionalization of the (Bromo)methoxyphenyl Moiety

The synthesis of this compound requires the specific introduction of a bromine atom and a methoxy (B1213986) group onto the phenyl ring.

The bromination of aromatic compounds is a classic example of electrophilic aromatic substitution. The reactivity and regioselectivity of this reaction are highly dependent on the nature of the substituents already present on the aromatic ring. studyrocket.co.uksavemyexams.com

Phenols and phenyl ethers (like anisole) are highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and methoxy groups, respectively. studyrocket.co.uksavemyexams.comchemguide.co.uk These groups are ortho, para-directing, meaning that the incoming electrophile (bromine) will preferentially substitute at the positions ortho and para to the activating group. nih.govatlas.org

The bromination of phenol (B47542) is so facile that it readily reacts with bromine water at room temperature without a catalyst to form a white precipitate of 2,4,6-tribromophenol. studyrocket.co.ukchemguide.co.uk For anisole, bromination with bromine in acetic acid, also in the absence of a catalyst, yields a mixture of ortho- and para-bromoanisole, with the para isomer being the major product due to reduced steric hindrance. atlas.orgyoutube.com

| Substrate | Brominating Agent | Conditions | Major Product(s) | Reference |

| Phenol | Bromine water | Room temperature | 2,4,6-Tribromophenol | studyrocket.co.ukchemguide.co.uk |

| Anisole | Bromine in acetic acid | Room temperature | p-Bromoanisole | atlas.orgyoutube.com |

| p-Cresol | Iodine bromide / Hg(OAc)2 | Acetic acid | 2-Bromo-4-methylphenol | niscpr.res.in |

Achieving regioselective monobromination of highly activated aromatic rings like phenols and phenyl ethers can be challenging due to the propensity for multiple substitutions. studyrocket.co.uk However, by carefully controlling the reaction conditions and the choice of brominating agent, selective monobromination can be achieved.

For anisole, the inherent preference for para-substitution often allows for the isolation of p-bromoanisole as the major product. nih.govyoutube.com Theoretical calculations have shown that the transition state leading to the para-isomer is lower in energy than that leading to the ortho-isomer. nih.gov

In cases where the para position is blocked, bromination will occur at the ortho position. nih.gov The use of milder brominating agents, such as N-bromosuccinimide (NBS), can also provide better control over the degree of bromination. The choice of solvent can also influence the selectivity of the reaction. nih.gov For phenols, controlling the pH can be a crucial factor in achieving selective bromination. chemrxiv.org

Methoxylation Strategies in Aryl Systems

The introduction of a methoxy group onto an aryl ring can be achieved through various methods. A common approach involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, with a methoxide (B1231860) source. However, recent advancements have focused on direct C-H activation for methoxylation.

A notable development is the palladium/norbornene-catalyzed ortho-C–H methoxylation of aryl halides. nih.gov This methodology allows for the direct installation of a methoxy group at the position ortho to a halide (e.g., bromide or iodide). The reaction utilizes a unique N,N-bissulfonylmethoxyamine as the electrophilic methoxy source. This approach is particularly valuable for synthesizing complex molecules with specific substitution patterns that might be challenging to access through classical methods. nih.gov The ability to introduce a methoxy group ortho to a pre-existing halide provides a strategic route to polysubstituted aromatic compounds.

Strategic Incorporation of Brominated and Methoxylated Phenyl Moieties

The synthesis of this compound requires a strategic approach to introduce both the bromine and methoxy substituents onto the phenyl ring with the desired regiochemistry. One potential synthetic route could involve the following steps:

Starting Material Selection: A plausible starting material would be 2-(3-methoxyphenyl)pyrrolidine (B28105). The methoxy group at the 3-position (meta) would direct the subsequent bromination.

Bromination: Electrophilic bromination of 2-(3-methoxyphenyl)pyrrolidine using a reagent like NBS would be expected to yield a mixture of isomers. The primary products would be the 2-bromo-5-methoxy and 4-bromo-3-methoxy substituted compounds, with the former being the desired isomer. The steric bulk of the pyrrolidine ring might influence the ortho- to para- ratio.

Isomer Separation: The resulting mixture of brominated isomers would then require separation, for example, by column chromatography, to isolate the desired this compound.

Alternatively, one could start with a pre-functionalized phenyl precursor that already contains the bromo and methoxy groups in the desired positions and then construct the pyrrolidine ring.

Cross-Coupling Reactions for C-C and C-N Bond Formation

The bromo- and methoxy-substituted phenylpyrrolidine core is a versatile scaffold for further functionalization through cross-coupling reactions.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. researchgate.netrsc.org These reactions are widely used to synthesize N-aryl compounds. mit.edu In the context of this compound, the secondary amine of the pyrrolidine ring can be coupled with various aryl or heteroaryl halides to generate N-substituted derivatives.

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and can be tailored to the specific substrates.

Table 3: Key Components of Palladium-Catalyzed C-N Cross-Coupling

| Component | Function | Examples |

|---|---|---|

| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | Biaryl phosphines (e.g., XPhos, BrettPhos) mit.edu |

| Base | Promotes deprotonation of the amine. | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Solvent | Solubilizes reactants and influences reaction rate. | Toluene, Dioxane, THF |

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. yonedalabs.comillinois.edu This reaction is exceptionally versatile and widely used in the synthesis of biaryls and other conjugated systems. The bromine atom on the phenyl ring of this compound serves as an excellent handle for Suzuki-Miyaura coupling.

This allows for the introduction of a wide range of aryl and heteroaryl groups at the 2-position of the phenyl ring. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle includes oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid or ester, and reductive elimination to form the new C-C bond. yonedalabs.com The tolerance of the Suzuki-Miyaura reaction to a broad array of functional groups makes it a highly valuable tool for the late-stage functionalization of complex molecules. nih.gov

Table 4: Reactants in Suzuki-Miyaura Cross-Coupling

| Reactant Type | Role | Example |

|---|---|---|

| Organohalide | Electrophilic partner | This compound |

| Organoboron Compound | Nucleophilic partner | Phenylboronic acid, Pyridine-3-boronic acid |

C(sp²)–C(sp³) Cross-Coupling Methodologies in Pyrrolidine Functionalization

The development of efficient methods for the formation of carbon-carbon bonds between sp²-hybridized aryl carbons and sp³-hybridized alkyl carbons has revolutionized the synthesis of complex molecules. In the context of this compound, the bromine atom on the phenyl ring provides a reactive handle for such cross-coupling reactions, enabling the introduction of various alkyl and functionalized alkyl groups.

Photoredox/HAT/Nickel-Catalyzed Cross-Coupling

A powerful strategy for C(sp²)–C(sp³) bond formation involves the synergistic combination of photoredox catalysis, hydrogen atom transfer (HAT), and nickel catalysis. This dual catalytic system allows for the coupling of aryl halides with a wide range of C(sp³)-H feedstocks under mild conditions. While specific examples detailing the application of this methodology directly on this compound are not prevalent in the surveyed literature, the principles can be applied to this substrate. For instance, a photoredox-mediated HAT process can generate an alkyl radical from a suitable precursor, which then enters a nickel catalytic cycle. The nickel catalyst undergoes oxidative addition with the aryl bromide of the pyrrolidine derivative, followed by capture of the alkyl radical and reductive elimination to furnish the C(sp²)–C(sp³) coupled product. princeton.edu

This approach has been successfully employed for the functionalization of other heterocyclic cores, demonstrating its potential for the derivatization of this compound. princeton.edu The reaction conditions typically involve an iridium or ruthenium-based photocatalyst, a nickel salt, a suitable ligand, and a hydrogen atom transfer agent. The choice of these components is crucial for achieving high efficiency and selectivity.

Derivatization and Post-Synthetic Modification of the Pyrrolidine Core

Beyond the initial synthesis, the this compound scaffold can undergo a variety of post-synthetic modifications to generate a diverse library of analogues. These modifications can target either the pyrrolidine nitrogen or the bromoaryl moiety.

Acylation Reactions

The secondary amine of the pyrrolidine ring is readily susceptible to acylation, providing a straightforward method for introducing a wide range of functional groups. This transformation is typically achieved by treating the pyrrolidine with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.

| Acylating Agent | Base | Product |

| Acetyl chloride | Triethylamine | N-acetyl-2-(2-bromo-5-methoxyphenyl)pyrrolidine |

| Benzoyl chloride | Pyridine (B92270) | N-benzoyl-2-(2-bromo-5-methoxyphenyl)pyrrolidine |

| Acetic anhydride | Sodium acetate | N-acetyl-2-(2-bromo-5-methoxyphenyl)pyrrolidine |

These N-acylated derivatives can exhibit altered physicochemical properties and biological activities compared to the parent amine. The specific conditions for these reactions, including solvent, temperature, and reaction time, can be optimized to achieve high yields.

Substitution Reactions

The bromine atom on the phenyl ring of this compound serves as a key functional group for various substitution reactions, most notably transition metal-catalyzed cross-coupling reactions. These reactions allow for the replacement of the bromine atom with a wide array of substituents.

Commonly employed cross-coupling reactions include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds.

Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce vinyl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to install alkynyl moieties.

The successful application of these reactions to the this compound scaffold would enable the synthesis of a diverse range of analogues with tailored properties.

Functionalization with Other Heterocyclic Scaffolds

The introduction of other heterocyclic scaffolds onto the this compound core can significantly expand its chemical space and potential for biological activity. This can be achieved through various synthetic strategies, often leveraging the reactivity of the bromoaryl group.

For example, palladium-catalyzed cross-coupling reactions are instrumental in attaching other heterocyclic rings. A Suzuki coupling with a heterocyclic boronic acid or a Buchwald-Hartwig amination with a heterocyclic amine can be employed to forge a direct link between the phenyl ring and the new heterocycle.

| Coupling Partner | Reaction Type | Resulting Heterocyclic Moiety |

| Pyridine-3-boronic acid | Suzuki Coupling | 3-Pyridinyl |

| Imidazole | Buchwald-Hartwig Amination | Imidazol-1-yl |

| Thiophene-2-boronic acid | Suzuki Coupling | 2-Thienyl |

These reactions provide a modular approach to synthesizing complex molecules containing multiple heterocyclic systems, a common feature in many biologically active compounds. frontiersin.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms. For a comprehensive analysis of 2-(2-Bromo-5-methoxyphenyl)pyrrolidine, a suite of NMR experiments would be necessary.

¹H NMR Analysis for Proton Environments

¹H NMR spectroscopy identifies the different types of protons in a molecule. Each unique proton environment gives rise to a distinct signal, whose chemical shift (δ), multiplicity (splitting pattern), and integration value provide critical structural information.

For this compound, the ¹H NMR spectrum would be characterized by distinct signals for the aromatic protons on the phenyl ring and the aliphatic protons on the pyrrolidine (B122466) ring.

Aromatic Region: The three protons on the substituted benzene (B151609) ring would appear in the typical aromatic region (approximately δ 6.5-7.5 ppm). Their specific shifts and coupling constants (J-values) would confirm the 1,2,4-substitution pattern.

Pyrrolidine Ring: The protons on the pyrrolidine ring, including the methine proton at the C2 position (adjacent to the phenyl ring), would produce more complex, often overlapping signals in the aliphatic region (approximately δ 1.5-4.5 ppm). The proton at C2 would be expected to appear at a relatively downfield position due to the deshielding effect of the adjacent aromatic ring and nitrogen atom.

Methoxy (B1213986) Group: A sharp singlet, integrating to three protons, would be expected for the methoxy (-OCH₃) group, typically in the range of δ 3.7-3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | Multiplets (e.g., d, dd) |

| Pyrrolidine CH (C2) | 3.5 - 4.5 | Multiplet |

| Pyrrolidine CH₂ | 1.5 - 3.5 | Multiplets |

| Methoxy CH₃ | 3.7 - 3.9 | Singlet |

| Pyrrolidine NH | Variable (broad) | Singlet (broad) |

¹³C NMR Analysis for Carbon Frameworks

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal.

Aromatic Carbons: The six carbons of the phenyl ring would generate signals in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine atom (C2') would be shifted, as would the carbon bearing the methoxy group (C5') and the carbon attached to the pyrrolidine ring (C1').

Pyrrolidine Carbons: The four carbons of the pyrrolidine ring would appear in the aliphatic region (δ 20-70 ppm). The C2 carbon, bonded to the aromatic ring, would be the most downfield of this set.

Methoxy Carbon: The carbon of the methoxy group would give a signal around δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Br | 110 - 120 |

| Aromatic C-O | 155 - 165 |

| Aromatic C-H / C-C | 110 - 145 |

| Pyrrolidine C2 | 60 - 70 |

| Pyrrolidine C3, C4, C5 | 20 - 55 |

| Methoxy C | 55 - 60 |

¹⁹F NMR for Fluorine-Containing Analogues

The introduction of a fluorine atom into an analogue of this compound would necessitate the use of ¹⁹F NMR spectroscopy. Fluorine-19 is a highly sensitive nucleus (100% natural abundance, spin I = ½) with a wide chemical shift range, making ¹⁹F NMR an excellent tool for characterizing fluorinated compounds. google.com The chemical shift of a fluorine signal is highly sensitive to its electronic environment. mdpi.com For example, if a fluorine atom were substituted onto the phenyl ring, its ¹⁹F NMR spectrum would show a distinct signal whose chemical shift would help confirm its position. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H or ¹³C nuclei would provide valuable connectivity information. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

For unambiguous assignment of all ¹H and ¹³C signals, especially for the complex pyrrolidine system, two-dimensional (2D) NMR techniques are indispensable. google.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. uni.lu It would be used to trace the connectivity of protons within the pyrrolidine ring and to confirm the relationships between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). regulations.gov It allows for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. regulations.gov It is crucial for identifying the connectivity between different fragments of the molecule, for instance, by showing a correlation from the C2 proton of the pyrrolidine ring to the C1' and C2' carbons of the aromatic ring, thereby confirming the attachment point. It is also essential for assigning quaternary carbons (carbons with no attached protons). google.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₁H₁₄BrNO), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass. The presence of the bromine atom would be readily identifiable due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which would result in two major peaks (M+ and M+2) of nearly equal intensity in the mass spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique utilized to determine the molecular weight and elemental composition of a compound. In a typical ESI-MS analysis of this compound (molar mass: 256.14 g/mol ), the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer.

Under positive ion mode, the pyrrolidine nitrogen would likely be protonated, leading to the observation of the protonated molecule [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be expected. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This would result in two major peaks in the mass spectrum for the protonated molecule, one for [C₁₁H₁₅⁷⁹BrNO]⁺ and one for [C₁₁H₁₅⁸¹BrNO]⁺, separated by approximately 2 m/z units and with nearly equal intensity. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the mass-to-charge ratio, confirming the elemental formula.

Expected ESI-MS Data for this compound:

| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Note |

|---|

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its structural features.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (secondary amine) | 3300-3500 | A moderate to weak band for the pyrrolidine amine. |

| C-H Stretch (aromatic) | 3000-3100 | Absorption from the benzene ring C-H bonds. |

| C-H Stretch (aliphatic) | 2850-3000 | Absorptions from the C-H bonds of the pyrrolidine ring. |

| C=C Stretch (aromatic) | 1450-1600 | Multiple bands indicating the aromatic ring. |

| C-O Stretch (aryl ether) | 1200-1275 (asymmetric), 1000-1075 (symmetric) | Bands for the methoxy group attached to the benzene ring. |

| C-N Stretch (amine) | 1020-1250 | Absorption from the pyrrolidine C-N bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the substituted benzene ring. The methoxy group (an auxochrome) and the bromo group would be expected to cause a bathochromic (red) shift of the primary benzene absorption bands (π → π* transitions).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a high-quality single crystal of the compound would be required.

If a crystal structure were determined, it would provide detailed information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact spatial orientation of the pyrrolidine and phenyl rings relative to each other.

Stereochemistry: Unambiguous assignment of the absolute configuration (R or S) if a single enantiomer was crystallized.

Intermolecular interactions: Details on how the molecules pack in the crystal lattice, including any hydrogen bonding involving the pyrrolidine N-H group.

Without experimental data, a crystallographic data table cannot be generated.

Chiral Analysis Techniques

As this compound possesses a chiral center at the C2 position of the pyrrolidine ring, it exists as a pair of enantiomers, (R) and (S). Chiral analysis techniques are essential for separating and quantifying these enantiomers.

HPLC for Enantiomeric Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for separating enantiomers. A racemic mixture of this compound would be injected into an HPLC system equipped with a column containing a chiral selector.

The separation principle relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. Common CSPs include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). The mobile phase, typically a mixture of a nonpolar solvent (like hexane) and an alcohol (like isopropanol), would be optimized to achieve baseline separation of the two enantiomeric peaks. The detector, usually a UV detector set to a wavelength where the compound absorbs, would quantify the relative amounts of each enantiomer, allowing for the determination of enantiomeric excess (ee) or enantiomeric purity.

Optical Rotation Measurements

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The (R)-enantiomer will have a specific rotation value that is equal in magnitude but opposite in sign to the (S)-enantiomer.

The specific rotation ([α]) is measured using a polarimeter and is a characteristic constant for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). For example, the specific rotation might be reported as [α]²⁰D, where 20 indicates the temperature in Celsius and D refers to the sodium D-line (589 nm). A measurement of the optical rotation of a sample can be used to determine its enantiomeric purity if the specific rotation of the pure enantiomer is known. Without published experimental values for either pure enantiomer of this compound, it is not possible to provide specific rotation data.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties with high accuracy.

Geometry Optimization and Electronic Structure Analysis

A foundational step in computational analysis, geometry optimization involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. This process would yield critical information on bond lengths, bond angles, and dihedral angles for 2-(2-Bromo-5-methoxyphenyl)pyrrolidine. Subsequent electronic structure analysis would detail the distribution of electrons within the optimized geometry, providing insights into its stability and chemical nature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity, kinetic stability, and optical properties. For this compound, this analysis would pinpoint the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions that are rich or poor in electrons. Red-colored regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack). An MEP map of this compound would highlight the reactive sites associated with the pyrrolidine (B122466) ring, the methoxy (B1213986) group, and the bromine atom.

Natural Bond Orbital (NBO) Analysis

NBO analysis examines the interactions between filled and vacant orbitals within a molecule, providing a detailed picture of bonding and charge distribution. It quantifies charge transfer between atoms and the stabilization energies associated with hyperconjugative interactions. This analysis would clarify the nature of the intramolecular bonding and the delocalization of electron density throughout the this compound structure.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict spectroscopic data, which is vital for the experimental identification and characterization of a compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (Infrared and Raman) for this compound would serve as a benchmark for comparison with experimental spectra, aiding in its structural confirmation.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the conformational dynamics and intermolecular interactions of a molecule over time. By simulating the movement of atoms and molecules, MD can reveal how the compound behaves in different environments, such as in solution. For this compound, these simulations would provide insights into its conformational flexibility, preferred shapes, and how it might interact with other molecules, which is fundamental for understanding its potential biological activity or material properties.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the binding mode and affinity of a ligand for its target. While specific docking studies exclusively on this compound are not extensively detailed in the public domain, insights can be gleaned from studies on analogous compounds, particularly those targeting dopamine (B1211576) and histamine (B1213489) receptors.

Computational studies on similar pyrrolidine-based ligands interacting with the dopamine D3 receptor (D3R) have revealed key interaction patterns. nih.gov These studies often show that the protonated nitrogen atom within the pyrrolidine ring forms a crucial salt bridge or hydrogen bond with specific aspartate residues in the receptor's binding pocket, such as ASP110. nih.gov The distance of this interaction is a critical determinant of binding affinity. nih.gov For instance, a shorter distance between the pyrrolidine nitrogen and the aspartate residue generally correlates with higher affinity. nih.gov

Table 1: Key Intermolecular Interactions Observed in Docking Studies of Pyrrolidine Analogs

| Interaction Type | Interacting Ligand Moiety | Interacting Receptor Residue (Example) | Significance |

| Salt Bridge / Hydrogen Bond | Protonated Pyrrolidine Nitrogen | Aspartate (e.g., ASP110 in D3R) | Primary anchoring interaction, crucial for affinity. nih.gov |

| Hydrophobic Interactions | Phenyl Ring | Aromatic/Aliphatic residues in binding pocket | Stabilizes the ligand within the binding site. |

| Halogen Bonding | Bromo Substituent | Electron-rich atoms (e.g., oxygen in backbone carbonyls) | Can provide additional binding affinity and selectivity. |

| Pi-Pi Stacking | Phenyl Ring | Aromatic residues (e.g., Phenylalanine, Tyrosine) | Contributes to binding stability. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are pivotal in medicinal chemistry for identifying the physicochemical properties of a series of compounds in relation to their biological activities. These studies help in the rational design of more potent and selective analogs.

Correlation of Structural Features with Biological Profiles

For substituted pyrrolidines, several structural features have been shown to correlate with their biological profiles. QSAR studies on similar heterocyclic compounds have highlighted the importance of parameters such as lipophilicity (logP), molecular weight, and the presence of specific functional groups in determining activity. researchgate.net

In the case of this compound, the key structural features include:

The Pyrrolidine Ring: This core scaffold provides the basic framework for interaction with the target receptor. The nitrogen atom is a key basic center.

The 2-Bromo-5-methoxyphenyl Group: The nature and position of the substituents on the phenyl ring are critical for modulating activity and selectivity.

Bromo Group: The presence of a halogen atom can influence the electronic properties of the phenyl ring and can participate in halogen bonding, potentially enhancing binding affinity.

QSAR models developed for related compounds, such as cinnamoyl pyrrolidine derivatives, have indicated that electronic properties are major determinants of inhibitory activity against enzymes like matrix metalloproteinases. nih.govmdpi.com Similarly, for this compound, the electronic effects of the bromo and methoxy substituents would be expected to significantly influence its biological profile.

Influence of Stereochemistry on Molecular Interactions

The stereochemistry of the pyrrolidine ring is a crucial factor influencing molecular interactions and, consequently, biological activity. The chiral center at the 2-position of the pyrrolidine ring in this compound means that it can exist as two enantiomers, (R) and (S).

It is well-established that different enantiomers of a chiral drug can exhibit different pharmacological activities and potencies. acs.org This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a more optimal fit into the chiral binding site of a biological target than the other.

Studies on chiral pyrrolidine derivatives have demonstrated that the stereochemistry significantly impacts their binding affinity for receptors. nih.gov For instance, computational chemistry studies on bitopic ligands for the D3 receptor have shown that the chirality of the orthosteric binding fragments influences the interaction with key amino acid residues. nih.gov Therefore, it is highly probable that the (R) and (S) enantiomers of this compound would display different binding affinities and biological activities. Determining the optimal stereochemistry is a critical step in the development of such compounds as therapeutic agents.

Medicinal Chemistry Implications and Biological Target Identification

Pyrrolidine (B122466) as a Privileged Scaffold in Drug Design

The five-membered pyrrolidine ring is one of the most utilized nitrogen heterocycles in drug discovery. nih.gov Its prevalence is not coincidental but is rooted in a combination of advantageous physicochemical and structural properties that make it an ideal building block for creating therapeutic agents. semanticscholar.org The utility of the pyrrolidine scaffold is enhanced by its non-planar, flexible nature and the presence of chiral centers, which allow for the precise spatial arrangement of substituents to optimize interactions with biological targets. nih.gov

Contribution of sp3-Hybridization and 3D Coverage to Pharmacophore Space

Unlike flat, aromatic rings, the pyrrolidine scaffold is composed of sp3-hybridized carbon atoms, which imparts a distinct three-dimensional (3D) character. acs.org This non-planarity, often described as "pseudorotation," allows the ring to adopt various envelope and twisted conformations. nih.gov This structural flexibility and 3D nature are critical for drug design as they enable the molecule to explore a larger volume of pharmacophore space, increasing the likelihood of achieving a high-affinity interaction with the complex, three-dimensional binding sites of proteins. acs.org

The increased saturation and 3D character endowed by the sp3-hybridized framework can also confer favorable physicochemical properties, such as improved solubility and metabolic stability, which are crucial for the development of effective drug candidates. nih.gov The ability to generate libraries of pyrrolidine-based fragments with significant 3D diversity is a powerful strategy in modern drug discovery for identifying novel hits against various biological targets.

Stereogenicity and its Impact on Binding Modes

A key feature of the pyrrolidine ring is the inherent stereogenicity of its carbon atoms. nih.gov A substituted pyrrolidine can possess multiple chiral centers, leading to a variety of stereoisomers. This is critically important in medicinal chemistry because biological macromolecules, such as enzymes and receptors, are themselves chiral. Consequently, different stereoisomers of a drug can exhibit vastly different binding modes, affinities, and biological activities. nih.gov

The specific spatial orientation of substituents on the pyrrolidine ring can dictate how the molecule fits into a binding pocket and which interactions (e.g., hydrogen bonds, hydrophobic interactions) it can form with amino acid residues. nih.gov For example, studies on dopamine (B1211576) receptor ligands have shown that the affinity for the D-2 receptor is confined to the (R)-enantiomer of certain N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. mdpi.com This stereoselectivity underscores the importance of controlling the absolute configuration of the chiral centers within the pyrrolidine scaffold to achieve the desired pharmacological profile. The ability to selectively synthesize specific stereoisomers is therefore a cornerstone of designing potent and selective pyrrolidine-based drugs. nih.gov

Exploration of Molecular Interactions with Biological Macromolecules

The versatility of the pyrrolidine scaffold has been leveraged to design potent and selective modulators for a wide range of biological macromolecules, including enzymes and receptors. The specific substitution pattern on the pyrrolidine ring, such as the 2-(2-bromo-5-methoxyphenyl) group, provides a vector for exploring interactions with various target proteins.

Enzyme Inhibition Studies (e.g., BACE-1, COX, Carbonic Anhydrase, Cholinesterase)

Pyrrolidine derivatives have been extensively investigated as inhibitors of several key enzymes implicated in human diseases.

BACE-1 (Beta-secretase 1): This enzyme is a prime target for the treatment of Alzheimer's disease. Based on the structures of known BACE-1 inhibitors, novel derivatives incorporating a hydroxyproline-derived N-amidinopyrrolidine scaffold have been designed and synthesized. researchgate.net Structure-activity relationship (SAR) studies revealed that the absolute configuration of the substituted pyrrolidine ring is crucial, with the (2S,4R)-derivative showing the highest activity. researchgate.net

Cyclooxygenase (COX): The COX-1 and COX-2 enzymes are major targets for non-steroidal anti-inflammatory drugs (NSAIDs). Novel pyrrolidine derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. frontiersin.org Docking studies have shown that these compounds can fit into the binding sites of both COX-1 and COX-2, with some derivatives exhibiting promising anti-inflammatory and analgesic effects. frontiersin.org

Carbonic Anhydrase (CA): Pyrrolidine-containing benzenesulfonamides have emerged as potent inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.gov Certain derivatives have demonstrated significant inhibitory effects, particularly against hCA I and hCA II, with Ki values in the nanomolar range. nih.gov

Cholinesterase: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. nih.gov Numerous studies have reported the synthesis of pyrrolidine derivatives, such as dispiro pyrrolidines, that exhibit potent inhibitory activity against these enzymes. nih.gov Kinetic and molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active sites of AChE and BChE. nih.gov

| Enzyme Target | Pyrrolidine Derivative Class | Reported Activity (IC50 / Ki) | Therapeutic Area |

|---|---|---|---|

| BACE-1 | (3S,4S)-4-Aminopyrrolidine-3-ol derivatives | IC50 = 0.05 µM | Alzheimer's Disease |

| COX-2 | N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivatives | Comparable to standard NSAIDs | Inflammation |

| Carbonic Anhydrase (hCA II) | Pyrrolidine-benzenesulfonamides | Ki = 5.14 nM | Various (e.g., glaucoma) |

| Acetylcholinesterase (AChE) | Dispiro[indoline-3,2′-pyrrolidines] | IC50 = 3.15 µM | Alzheimer's Disease |

| Butyrylcholinesterase (BChE) | Dispiro pyrrolidine derivatives | IC50 = 12.78 µM | Alzheimer's Disease |

Receptor Ligand Design and Binding Affinity Studies (e.g., Serotonin (B10506) Receptors, Dopamine Receptors, Androgen Receptor)

The pyrrolidine scaffold is also a cornerstone in the design of ligands for G-protein coupled receptors (GPCRs) and nuclear receptors.

Serotonin (5-HT) Receptors: The serotonin system is implicated in numerous psychiatric disorders. Pyrrolidine derivatives have been designed as ligands for various 5-HT receptor subtypes, including the 5-HT1A receptor, which is a target for anxiolytic and antidepressant drugs.

Dopamine Receptors: The 3-(3-hydroxyphenyl)pyrrolidine scaffold is a key component in a series of analogues designed to target dopamine D3 receptors with high affinity and selectivity. These ligands are being explored for their potential in treating substance use disorders and other CNS conditions. The design strategy often involves extending functionality from the pyrrolidine core to probe secondary binding pockets within the receptor.

Androgen Receptor (AR): Nonsteroidal selective androgen receptor modulators (SARMs) represent a promising therapeutic approach for various conditions. The 4-(pyrrolidin-1-yl)benzonitrile (B86329) scaffold has been identified as a potent SARM. nih.gov Optimization of substituents on the pyrrolidine ring, such as the introduction of methyl groups, has been shown to improve metabolic stability and pharmacokinetic profiles while maintaining potent androgenic activity. nih.gov These modifications led to the discovery of compounds that demonstrate significant anabolic efficacy in muscle tissue with minimal effects on androgenic tissues like the prostate. nih.gov

| Receptor Target | Pyrrolidine Derivative Class | Reported Affinity (Ki / IC50) | Therapeutic Area |

|---|---|---|---|

| Serotonin (5-HT1A) | Arylpiperazine-pyrrolidine hybrids | High affinity (nanomolar range) | Depression, Anxiety |

| Dopamine (D3) | 3-(3-Hydroxyphenyl)pyrrolidines | High affinity and selectivity | Substance Use Disorders |

| Androgen Receptor | 4-(Pyrrolidin-1-yl)benzonitriles | Potent agonistic activity | Muscle Wasting, Osteoporosis |

Rational Design Principles for Modulating Target Selectivity

Achieving selectivity for a specific biological target over closely related ones is a primary goal in drug design to minimize off-target side effects. Rational design principles are employed to fine-tune the structure of pyrrolidine-based compounds to enhance this selectivity. Key strategies include:

Exploiting Shape and Steric Complementarity: Introducing bulky substituents on the pyrrolidine ring can create steric hindrance that prevents binding to the smaller active site of an off-target protein while being accommodated by the larger pocket of the intended target.

Modulating Electrostatics: The placement of polar groups or heteroatoms can be optimized to form specific hydrogen bonds or electrostatic interactions that are unique to the target's binding site.

Conformational Locking: The inherent flexibility of the pyrrolidine ring can be constrained by introducing specific substituents or by incorporating it into a more rigid bicyclic system. This "locks" the molecule into a conformation that is preferred by the target receptor, thereby increasing both affinity and selectivity. nih.gov

Targeting Allosteric Sites: Designing pyrrolidine derivatives that bind to allosteric sites—pockets on the protein distinct from the primary (orthosteric) binding site—can offer a powerful route to achieving high selectivity, as these sites are often less conserved among related proteins.

Through the careful application of these principles, medicinal chemists can rationally modify the pyrrolidine scaffold to develop highly selective ligands, as demonstrated in the development of selective inhibitors for specific enzyme isoforms or receptor subtypes.

Scaffold Hopping and Hybrid Molecule Design

Scaffold hopping involves the replacement of a core molecular framework with a structurally distinct scaffold while retaining the original biological activity. The objective is often to improve properties such as potency, selectivity, or pharmacokinetic parameters, or to circumvent existing patents. For "2-(2-Bromo-5-methoxyphenyl)pyrrolidine," a hypothetical scaffold hop could involve replacing the pyrrolidine ring with other five- or six-membered nitrogen-containing heterocycles like piperidine (B6355638), morpholine, or azepane. Such modifications would alter the spatial orientation of the 2-bromo-5-methoxyphenyl substituent, potentially leading to new interactions with a biological target. Another approach could be to replace the phenyl ring with a bioisosteric heterocycle, such as pyridine (B92270) or thiophene, to modulate electronic properties and metabolic stability while aiming to maintain key binding interactions.

Hybrid molecule design involves the covalent linkage of two or more pharmacophores to create a single molecule with a multi-target profile or an enhanced effect on a single target. The "this compound" scaffold could serve as a foundational element in the design of such hybrids. For instance, it could be linked to another pharmacophore known to interact with a related or complementary biological target. The choice of the linker—its length, flexibility, and chemical nature—would be critical in ensuring that both pharmacophoric units can adopt their optimal binding conformations.

While these strategies are well-established in drug discovery, their specific application to "this compound" remains a theoretical exercise in the absence of published research. The successful implementation of scaffold hopping or hybrid molecule design would necessitate extensive synthetic chemistry efforts and rigorous biological evaluation to validate the design concepts.

Biophysical Characterization of Ligand-Target Interactions (e.g., Binding Assays)

The elucidation of how a ligand interacts with its biological target is fundamental to understanding its mechanism of action and for guiding further optimization. Biophysical techniques are central to characterizing these interactions, providing quantitative data on binding affinity, kinetics, and thermodynamics. For "this compound," a comprehensive biophysical characterization would be essential to identify and validate its biological targets and to establish a structure-activity relationship (SAR) for any of its derivatives.

As with its application in medicinal chemistry design strategies, there is a notable absence of publicly available biophysical data specifically for "this compound." However, we can outline the standard methodologies that would be employed to characterize its interactions with a putative biological target, such as a G-protein coupled receptor (GPCR) or an enzyme.

A primary step would be to determine the binding affinity of the compound using radioligand binding assays. In such an assay, a radiolabeled ligand with known affinity for the target is competed with increasing concentrations of the unlabeled test compound ("this compound"). The concentration of the test compound that displaces 50% of the radioligand (the IC50 value) can be determined and used to calculate the equilibrium dissociation constant (Ki), a measure of binding affinity.

To further understand the thermodynamics of binding, Isothermal Titration Calorimetry (ITC) could be employed. ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS). This information provides a complete thermodynamic profile of the interaction.

Surface Plasmon Resonance (SPR) is another powerful technique for studying the kinetics of ligand-target interactions. SPR can provide real-time data on the association (kon) and dissociation (koff) rates of the compound binding to its target, from which the equilibrium dissociation constant (KD) can be derived.

The following table provides a hypothetical representation of data that could be generated from such biophysical assays for "this compound" and its conceptual analogs against a hypothetical biological target. It is crucial to emphasize that this data is illustrative and not based on experimental results.

| Compound ID | Modification | Assay Type | Target | Binding Affinity (Ki, nM) |

| 1 | This compound | Radioligand Binding | Target X | Data not available |

| 2 | Hypothetical Analog 1 | ITC | Target X | Data not available |

| 3 | Hypothetical Analog 2 | SPR | Target X | Data not available |

Without experimental data, a detailed discussion of the biophysical characterization of "this compound" remains speculative. The application of these and other biophysical techniques would be a critical step in any research program aimed at exploring the therapeutic potential of this chemical entity.

Q & A

Q. What are the common synthetic routes for 2-(2-Bromo-5-methoxyphenyl)pyrrolidine, and how can intermediates be characterized?

- Methodological Answer : A typical synthesis involves (i) coupling a brominated aromatic precursor (e.g., 2-bromo-5-methoxyphenyl derivatives) with a pyrrolidine ring via Buchwald-Hartwig amination or Ullmann coupling . Key intermediates like 5-bromo-2-methoxyphenylboronic acid (CAS 13472-85-0) are critical for cross-coupling reactions . Characterization relies on /-NMR to confirm substitution patterns and GC-MS for purity (>98% by GC) .

Q. How should researchers handle safety and toxicity concerns for this compound?

- Methodological Answer : Due to limited toxicity data, adhere to standard protocols for brominated aromatics: use fume hoods, PPE (gloves, lab coats), and avoid inhalation. Monitor for acute irritant effects (skin/eyes) as seen in structurally similar bromopyridines . Store at ambient temperatures in airtight containers to prevent degradation .

Q. What spectroscopic techniques are essential for structural elucidation?

- Methodological Answer :

- NMR : -NMR identifies methoxy (-OCH) and pyrrolidine ring protons (δ 1.8–3.5 ppm). -NMR confirms bromine’s electron-withdrawing effects on aromatic carbons .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns for bromine (1:1 ratio for /) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for coupling reactions. For example, reaction path searches can identify optimal catalysts (e.g., Pd-based) and solvents (e.g., DMF/toluene mixtures) to reduce trial-and-error experimentation . ICReDD’s integrated computational-experimental workflows are recommended for narrowing reaction parameters .

Q. What strategies resolve contradictions in experimental vs. theoretical data (e.g., reaction yields vs. computational predictions)?

- Methodological Answer :

- Multi-Method Validation : Cross-validate DFT results with experimental kinetics (e.g., in situ IR monitoring).

- Sensitivity Analysis : Use statistical design of experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) that deviate from predictions .

- Example: A 10% yield discrepancy might arise from unaccounted steric effects in the brominated aromatic ring, requiring revised computational models .

Q. How can X-ray crystallography and solid-state NMR enhance structural insights?

- Methodological Answer :

- X-ray Crystallography : Resolve bond angles and torsional strain in the pyrrolidine ring (e.g., monoclinic P2/c symmetry observed in brominated heterocycles) .

- Solid-State NMR : Probe intermolecular interactions (e.g., halogen bonding between bromine and adjacent groups) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.